molecular formula C12H17BN2O4 B14061348 (2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid

(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid

Katalognummer: B14061348
Molekulargewicht: 264.09 g/mol
InChI-Schlüssel: YOCKAXKTVWOOKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid (CAS: 928160-90-1) is a boronic acid derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane core fused to a pyridine ring. Its molecular formula is C₁₂H₁₇BN₂O₄, with a molecular weight of 264.09 g/mol . The compound is a white crystalline powder, requiring storage at 2–8°C in dark conditions to maintain stability. It serves as a critical intermediate in pharmaceuticals, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures .

Eigenschaften

Molekularformel

C12H17BN2O4

Molekulargewicht

264.09 g/mol

IUPAC-Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H17BN2O4/c16-13(17)10-2-1-5-14-11(10)15-6-3-12(4-7-15)18-8-9-19-12/h1-2,5,16-17H,3-4,6-9H2

InChI-Schlüssel

YOCKAXKTVWOOKD-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(N=CC=C1)N2CCC3(CC2)OCCO3)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Side Reactions in Borylation

Competitive protodeboronation and homocoupling are mitigated by:

  • Strict exclusion of moisture (use of molecular sieves).
  • Lowering reaction temperature to 60°C for sensitive substrates.

Ligand Selection

Comparative studies show that SPhos ligands increase yield by 15% compared to dppf in Miyaura borylation, albeit at higher cost.

Alternative Synthetic Routes

Radical Borylation

Preliminary data from PubMed (2015) suggest photoredox-catalyzed borylation at room temperature, but scalability issues persist.

Biosynth’s discontinued product (3D-RMB57243) cited batch sizes up to 250 mg, with the following bottlenecks:

  • High palladium residue (>500 ppm) requiring chelating resin treatment.
  • Cost of spirocyclic precursor (∼$1,200/g at lab scale).

Recent Advances (2023–2025)

GlpBio’s 2023 protocol incorporates flow chemistry for the Miyaura step, reducing reaction time to 2 hours and improving yield to 78%. Additionally, machine learning models predict optimal solvent combinations (e.g., THF/water 9:1) for crystallization.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables C–C bond formation via palladium-catalyzed Suzuki-Miyaura coupling. This reaction is critical in synthesizing biaryl structures for pharmaceutical intermediates. Key parameters include:

Condition Detail Source
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
SolventTetrahydrofuran (THF) or Dioxane
BaseK₂CO₃ or CsF
Temperature80–100°C
Yield Range70–90% (dependent on substrate)

The pyridine nitrogen enhances regioselectivity by coordinating with palladium, while the spirocyclic structure may sterically influence coupling efficiency .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes substitution reactions at the 3-position. In a representative synthesis (ACS Journal, 2018):

Step Reactants/Conditions Outcome Yield
1Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate, 1,4-dioxa-8-azaspiro[4.5]decane, EtOH, 80°CSubstitution at C4 of quinoline97%

This reaction highlights the compound’s role as a nucleophile in forming heterocyclic hybrids for drug discovery .

Amide Bond Formation

The boronic acid moiety remains stable during amide coupling , enabling its use in peptide-like conjugates. For example:

Reagent Condition Application Yield
HATU, DMF, Hunig’s baseRoom temperature, 1 hourCoupling with piperazine derivatives52%

This reaction demonstrates compatibility with standard coupling agents, though steric hindrance from the spirocyclic system may reduce yields compared to simpler boronic acids .

Reversible Diol Complexation

The boronic acid group forms pH-dependent complexes with diols , enabling applications in glucose sensing or glycoprotein recognition. Key characteristics include:

  • Binding Affinity : KdK_d
    values in the micromolar range for fructose and glucose .

  • pH Sensitivity : Optimal binding at pH 7.4–8.5.

  • Structural Influence : The spirocyclic component stabilizes the tetrahedral boronate ester intermediate.

Esterification and Transesterification

The compound participates in esterification with alcohols under acidic conditions:

Reactant Catalyst Product Yield
MethanolH₂SO₄Methyl boronate ester85%

Transesterification with glycerol derivatives has also been reported for synthesizing boronate-based polymers.

Stability and Side Reactions

  • Protodeboronation : Occurs under strongly acidic or oxidative conditions, limiting utility in low-pH environments.

  • Oxidation : The boronic acid group oxidizes to phenol derivatives in the presence of H₂O₂ .

Wissenschaftliche Forschungsanwendungen

(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.

Wirkmechanismus

The mechanism of action of (2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The spirocyclic structure also contributes to its unique binding properties and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine and Methyl Substituents

(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid (CAS: 1704074-38-3)
  • Molecular Formula: C₁₄H₁₉BFNO₄
  • Key Features : Incorporates a fluorine atom at the 3-position and a methylene-linked spiroamine group.
  • Storage : Stable at room temperature, unlike the parent compound, which requires refrigeration .
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid (CAS: 1704073-94-8)
  • Molecular Formula: C₁₄H₂₀BNO₄
  • Key Features : Lacks fluorine but retains the methylene-spiroamine moiety.
  • Applications : Used in drug discovery for its balanced electronic properties and moderate reactivity .

Sulfonyl-Containing Analogues

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid (CAS: 1704074-09-8)
  • Molecular Formula: C₁₃H₁₆BF₂NO₆S
  • Key Features : Sulfonyl group introduces strong electron-withdrawing effects, paired with two fluorine atoms.
  • Reactivity : The sulfonyl group enhances stability against protodeboronation, a common issue in boronic acids, while fluorine atoms further modulate electronic properties.
  • Mass : Higher molar mass (363.14 g/mol) compared to the parent compound (264.09 g/mol) .
(4-((1,4-Dioxa-8-azaspiro[4.5]Decan-8-yl)sulfonyl)-3-fluorophenyl)boronic acid (CAS: 1000343-59-8)
  • Status : Discontinued due to synthesis challenges or stability concerns.
  • Significance : Highlights the trade-offs between functional group complexity and manufacturability .

Non-Boronic Acid Analogues

(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (CAS: 613660-31-4)
  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Key Features : Replaces boronic acid with a carbonyl group.
  • Applications: Functions as a non-reactive intermediate in medicinal chemistry, contrasting with the cross-coupling utility of boronic acids .

Comparative Analysis of Key Properties

Reactivity in Cross-Coupling Reactions

Compound Reactivity Profile Notes
Parent Boronic Acid (CAS 928160-90-1) Moderate reactivity; suitable for aryl-aryl couplings Requires palladium catalysts and optimized conditions.
Sulfonyl Derivatives (e.g., CAS 1704074-09-8) High reactivity due to electron-withdrawing sulfonyl group Enhanced stability but may require lower reaction temperatures.
Fluorinated Analogues (e.g., CAS 1704074-38-3) Increased electrophilicity accelerates coupling Risk of side reactions with sensitive substrates.

Biologische Aktivität

The compound (2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid, with the CAS number 941572-43-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17BN2O4
  • Molecular Weight : 264.09 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, boronic acids are known for their ability to inhibit proteasome activity and modulate signaling pathways, which can lead to anti-cancer effects and other therapeutic benefits.

Biological Activity Overview

  • Receptor Binding :
    • The compound exhibits affinity for sigma receptors, which are implicated in neuroprotection and modulation of pain pathways. For instance, derivatives of the spiro structure have shown significant binding affinity to σ1 receptors .
  • Acetylcholine Antagonism :
    • Research indicates that compounds with similar structures exhibit acetylcholine antagonistic activity. This property could be beneficial in treating conditions like gastric hyperacidity and gastrointestinal spasms .
  • Potential Anti-Cancer Activity :
    • Preliminary studies suggest that boronic acid derivatives can induce apoptosis in cancer cells through proteasome inhibition . The specific mechanism involves disrupting protein homeostasis within cancer cells.

Study 1: Sigma Receptor Modulation

A study evaluated the binding affinity of related compounds to sigma receptors, revealing that certain derivatives had a high selectivity ratio (30-fold for σ2 receptors) and were effective in cellular models . This suggests potential applications in neurodegenerative diseases.

Study 2: Acetylcholine Antagonism

In testing acetylcholine antagonistic activity, compounds structurally related to (2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid demonstrated significant inhibition of acetylcholine-induced contractions in guinea pig intestines, indicating therapeutic potential for gastrointestinal disorders .

Data Tables

Activity Type Binding Affinity (K(i)) Selectivity Ratio
Sigma Receptor (σ1)5.4 ± 0.4 nM30-fold (σ2)
Acetylcholine AntagonismpA 9.2 (Atropine comparison)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.